![molecular formula C13H11F3N2O2 B2978994 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 478030-29-4](/img/structure/B2978994.png)
4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine” is a chemical compound with the molecular formula C13H11F3N2O2 . Its average mass is 284.234 Da and its monoisotopic mass is 284.077271 Da .
Molecular Structure Analysis
The molecular structure of “4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine” consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 5, and a trifluoromethyl-substituted phenyl group at position 2 .
Applications De Recherche Scientifique
Nonlinear Optical Materials
Research into pyrimidine derivatives, including structures similar to 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine, has shown significant promise in the field of nonlinear optics (NLO). These compounds are explored for their electronic, linear, and nonlinear optical properties, underlining their potential in optoelectronic devices and high-tech applications. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) analyses have highlighted their considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Antiviral Agents
Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and anti-HIV activities. These studies reveal the potential of these compounds to act against various microorganisms, offering a pathway for the development of new therapeutic agents. The structural and spectral data of these novel compounds establish a foundation for further exploration in medicinal chemistry (Patel & Chikhalia, 2006).
Coordination Chemistry
In coordination chemistry, pyrimidine derivatives form cyclic dimers with transition metal dications, exhibiting intriguing magnetic properties. These complexes provide insight into antiferromagnetic and ferromagnetic exchange mechanisms, enriching our understanding of molecular magnetism and its potential applications in magnetic materials (Baskett et al., 2005).
Antitumor Activity
The antitumor properties of pyrimidine derivatives have been investigated, showing potential as inhibitors of mammalian dihydrofolate reductase. This enzyme is crucial in DNA synthesis, making these compounds valuable in the search for new cancer treatments. Their synthesis and evaluation against various cancer models underscore their significance in oncological research (Grivsky et al., 1980).
Antiviral Research
Studies on the modification of the pyrimidine nucleosides for antiviral applications, especially against orthopoxvirus infections, have shown promising results. The introduction of specific moieties to the pyrimidine ring enhances antiviral activity, highlighting the potential for developing new antiviral drugs (Fan et al., 2006).
Propriétés
IUPAC Name |
4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-19-10-7-17-11(18-12(10)20-2)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCKWEGGQJXLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(3-methyl-5-nitroimidazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B2978911.png)

![N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2978915.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2978916.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)
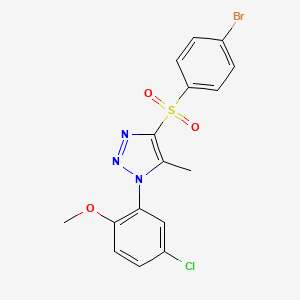
![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2978921.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)
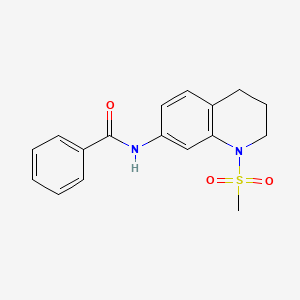
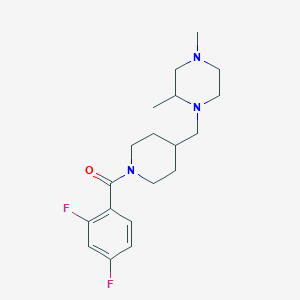
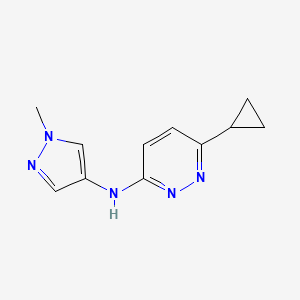
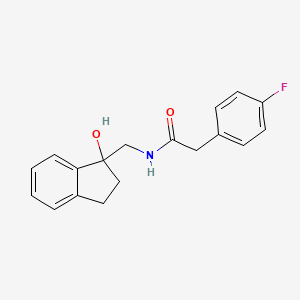
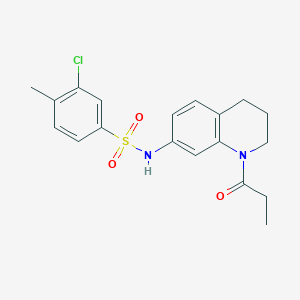
![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)